molecular formula C24H26N2O4S B2939011 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 898417-17-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2939011
CAS No.: 898417-17-9
M. Wt: 438.54
InChI Key: DJQKPIFCGBTKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a novel synthetic compound designed for cancer research, integrating distinct pharmacophoric elements into a single hybrid structure. This rational design strategy aims to enhance therapeutic efficacy and multi-target potential by combining the biological activities of its component moieties . The indolin-1-yl (oxindole) scaffold is a privileged structure in medicinal chemistry, known for its diverse bioactivity profile. The thiophene ring, an electron-rich heterocycle, can modify protein binding interactions and improve the molecule's pharmacokinetic properties . The 3,4,5-trimethoxybenzamide group is a common pharmacophore associated with the inhibition of tubulin polymerization and the modulation of key cellular signaling pathways. Research on analogous compounds suggests potential investigation areas for this hybrid molecule. It may be valuable for studying apoptosis induction in aggressive cancer cell lines, particularly through the modulation of the AKT/PI3K signaling pathway, a key regulator of cell proliferation and survival often dysregulated in cancer . Furthermore, its structural features indicate potential for causing cell cycle arrest and interfering with DNA synthesis, similar to the mechanisms of S-phase-dependent chemotherapeutic agents . This compound is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-28-20-13-17(14-21(29-2)23(20)30-3)24(27)25-15-19(22-9-6-12-31-22)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQKPIFCGBTKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide is C23H24N2O3SC_{23}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 396.52 g/mol. The compound features:

  • Indoline Moiety : Known for its role in various biological functions.
  • Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.
  • Trimethoxybenzamide Group : Enhances solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies have demonstrated that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide can inhibit the proliferation of cancer cells.

Case Study: In Vitro Anticancer Activity

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10.5Moderate cytotoxicity
A549 (Lung Cancer)8.7Significant cytotoxicity
HeLa (Cervical Cancer)12.3Moderate cytotoxicity

These results indicate that the compound demonstrates potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. Similar compounds featuring indole and thiophene structures have shown efficacy in reducing pro-inflammatory cytokines.

In a study evaluating the compound's effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells:

  • Pro-inflammatory Cytokines Measured : NO, IL-6, TNF-α.
  • Results :
    • The compound significantly inhibited LPS-induced production of NO and IL-6.
    • TNF-α release was also reduced but to a lesser extent.

This suggests that the compound may be effective in modulating inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide. Modifications to the indoline or thiophene moieties can enhance or diminish activity.

Key Findings

  • Electron-Withdrawing Groups : Introduction of these groups has been shown to enhance anti-inflammatory activity.
  • Hydrophobic Substituents : These may improve interaction with biological targets and increase potency.

Comparison with Similar Compounds

Core Modifications

  • TMP-Acrylamide Hybrids: Compounds like (Z)-N-(3-(2-(2-(4,8-dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b) () replace the indole-thiophene side chain with coumarin-acrylamide moieties. These derivatives are synthesized via hydrazide coupling reactions, yielding 74% with melting points (m.p.) of 238–240°C . N-(1-(Furan-2-yl)-3-oxo-3-(2-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (5) () substitutes the side chain with a quinolin-8-yloxy group, synthesized in 62% yield (m.p. 249–251°C) .

Side-Chain Diversity

  • Furan-Based Derivatives: 6a–e () feature furan-2-yl and substituted acryloyl hydrazine side chains. For example, 6a (50.54% yield, m.p. 209–211°C) includes a 4-chlorophenyl group, confirmed by ¹H-NMR (δ 7.47–7.62 ppm for aromatic protons) . 6b–d () incorporate cyano, dimethylamino, and methoxy substituents on the aryl group, with m.p. ranging from 206–225°C. These derivatives exhibit distinct ¹³C-NMR shifts (e.g., 152.99–164.75 ppm for carbonyl carbons) .
  • Schiff Base Derivatives :

    • 4j–l () employ benzylidene hydrazine linkers. 4j (m.p. 226–228°C) and 4k (m.p. 214–216°C) show enhanced solubility due to hydroxy and methoxy groups on the benzylidene moiety .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Compound Yield (%) Melting Point (°C) Key Spectral Features (¹H-NMR/¹³C-NMR) Reference
Target Compound (Indoline-Thiophene) N/A N/A N/A N/A
6a (Chlorophenyl-furan) 50.54 209–211 δ 7.47–7.62 (arom. CH), 164.24 ppm (C=O)
6b (Cyanophenyl-furan) N/A 223–225 δ 7.35–7.62 (arom. CH), 164.75 ppm (C=O)
5 (Quinolin-8-yloxy) 62 249–251 δ 10.29 (NH), 8.38 ppm (coumarin H)
4j (Hydroxy-methoxybenzylidene) N/A 226–228 δ 9.81–10.26 (NH), 140.76 ppm (C4 TMP)

Q & A

Q. Optimization Tips :

  • Temperature control : Reflux at 70–80°C improves reaction kinetics while minimizing decomposition.
  • Catalyst screening : Iodine (I₂) or acetic acid enhances reaction efficiency in oxidative steps .
  • Purification : Use gradient solvent systems (e.g., hexane/EtOAc) in column chromatography to isolate high-purity products (>95%) .

Q. Example Data :

IntermediateYield (%)ConditionsReference
Hydrazone derivative74Reflux, AcOH, 3 h
Oxidized scaffold95TBHP, MeOH, 2 h

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks for key protons (e.g., indole NH at δ 10.29 ppm, thiophene protons at δ 7.2–7.8 ppm) and carbons (e.g., methoxy groups at δ 55–60 ppm) .
  • Elemental Analysis : Validate C, H, N content within ±0.5% of theoretical values .
  • Melting Point : Confirm purity (e.g., sharp melting points at 215–240°C for crystalline derivatives) .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Reference
Indole NH10.29 (s)
Thiophene C-H7.38 (d, J = 2.2 Hz)
OCH₃ (trimethoxybenzamide)3.84 (s)

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data among structural analogs?

Methodological Answer:

  • Substituent Variation : Compare analogs with modified substituents (e.g., 4-fluorophenyl vs. furan-2-yl) to assess cytotoxicity (see table below) .
  • In Vitro Assays : Use MTT assays on cell lines (e.g., HepG2, K562) to quantify IC₅₀ values. Weak activity (e.g., <50% inhibition at 10 µM) may indicate poor membrane permeability .
  • Computational Modeling : Perform docking studies to correlate substituent effects with target binding (e.g., tubulin or kinase inhibition) .

Q. Example SAR Data :

CompoundSubstituent (R)IC₅₀ (µM)Cell LineReference
6b4-fluorophenyl12.3HepG2
6c4-(dimethylamino)phenyl8.7HepG2
6d4-methoxyphenyl18.9HepG2

Advanced: What crystallographic refinement tools are recommended for resolving structural ambiguities in derivatives?

Methodological Answer:

  • Software : Use SHELXL for high-resolution refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Data Collection : Employ synchrotron radiation for twinned or low-resolution crystals.
  • Validation : Check R-factors (<5% for high-quality data) and validate hydrogen bonding networks using Mercury CSD .

Q. Workflow :

Data reduction: SAINT or APEX3 .

Structure solution: SHELXD for experimental phasing.

Refinement: SHELXL with restraints for disordered moieties .

Advanced: How can researchers address discrepancies in antitumor activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance using LC-MS/MS. Poor oral bioavailability may explain in vivo inactivity .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tumor targeting .
  • Mechanistic Studies : Perform Western blotting to confirm target modulation (e.g., apoptosis markers like caspase-3) .

Advanced: What strategies are effective for designing derivatives with enhanced antimicrobial activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace thiophene with pyridine or triazole to improve membrane penetration .
  • Hybridization : Couple with coumarin or quinoline moieties to exploit dual mechanisms (e.g., DNA intercalation + topoisomerase inhibition) .
  • MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 3,4,5-trimethoxy groups show enhanced activity (MIC: 2–8 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.